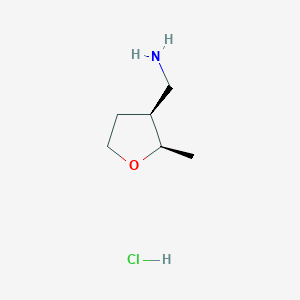

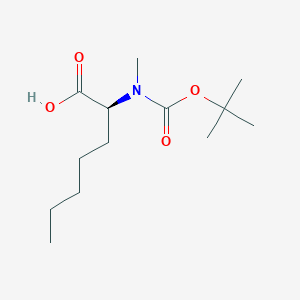

顺式-(2-甲基四氢呋喃-3-基)甲胺 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Pharmaceutical Intermediates

Cis-(2-methyltetrahydrofuran-3-yl)methanamine HCl is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be a building block for the development of drugs targeting neurological and psychiatric disorders. The compound’s ability to interact with specific receptors in the brain makes it valuable in creating medications for conditions such as depression, anxiety, and schizophrenia .

Chiral Synthesis

The compound is crucial in chiral synthesis, which is the production of molecules with specific three-dimensional orientations. Chiral molecules are essential in the pharmaceutical industry because the orientation of a molecule can significantly affect its biological activity. Cis-(2-methyltetrahydrofuran-3-yl)methanamine HCl is used to produce enantiomerically pure compounds, which are necessary for the development of effective and safe drugs .

Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent for various synthetic transformations. It can be used in the formation of carbon-nitrogen bonds, which are fundamental in the synthesis of many organic molecules. Researchers utilize this compound to develop new synthetic pathways and methodologies, enhancing the efficiency and selectivity of chemical reactions .

Catalysis

Cis-(2-methyltetrahydrofuran-3-yl)methanamine HCl is employed in catalytic processes, particularly in asymmetric catalysis. Asymmetric catalysis is a method used to produce chiral molecules with high enantioselectivity. The compound acts as a ligand or a catalyst itself, facilitating reactions that produce enantiomerically enriched products. This application is vital in the production of fine chemicals and pharmaceuticals .

Material Science

In material science, this compound is used in the development of novel materials with specific properties. For instance, it can be incorporated into polymers to enhance their mechanical and thermal properties. Researchers explore its potential in creating advanced materials for applications in electronics, coatings, and nanotechnology .

Biochemical Research

Cis-(2-methyltetrahydrofuran-3-yl)methanamine HCl is also used in biochemical research to study enzyme mechanisms and protein-ligand interactions. Its structure allows it to mimic natural substrates or inhibitors, making it a valuable tool in understanding biochemical pathways and developing new therapeutic agents. This application is crucial for advancing knowledge in biochemistry and molecular biology.

These applications highlight the versatility and importance of Cis-(2-methyltetrahydrofuran-3-yl)methanamine HCl in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!

Sigma-Aldrich BLD Pharm ChemicalBook Sigma-Aldrich BLD Pharm : ChemicalBook

安全和危害

属性

IUPAC Name |

[(2R,3S)-2-methyloxolan-3-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-6(4-7)2-3-8-5;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCIZPXPVYWVOY-IBTYICNHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCO1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](CCO1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cis-(2-methyltetrahydrofuran-3-yl)methanamine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3,3-Difluorocyclobutyl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2700749.png)

![N-(2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2700755.png)

![(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(morpholino)methanone](/img/structure/B2700763.png)

![N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2700766.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2700767.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2700768.png)